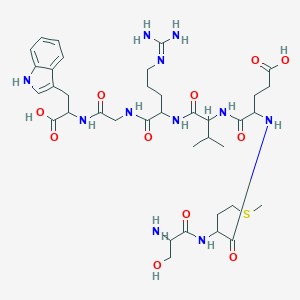
1-(3,4-Dimethoxyphenyl)propan-2-ol
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)propan-2-ol is a chemical compound with the molecular formula C11H16O3 . It has a molecular weight of 196.24 g/mol .
Synthesis Analysis
The synthesis of compounds similar to 1-(3,4-Dimethoxyphenyl)propan-2-ol has been reported in the literature . The synthesis involves reactions leading to the formation of a coordination compound when the ligand dissolved in DMSO reacts with a water solution of CuCl2 in an alkaline environment . The structures of the new compounds are discussed based on their melting points, IR, 1H, 13C NMR, and Raman spectral data .Molecular Structure Analysis
The molecular structure of 1-(3,4-Dimethoxyphenyl)propan-2-ol can be analyzed using various spectroscopic techniques . The compound has a molecular weight of 196.24 g/mol and a monoisotopic mass of 196.109940 Da .Chemical Reactions Analysis
The chemical reactions involving 1-(3,4-Dimethoxyphenyl)propan-2-ol can be complex, involving several steps . These steps include radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .Physical And Chemical Properties Analysis
1-(3,4-Dimethoxyphenyl)propan-2-ol has a density of 1.081 g/mL at 25 °C . Other physical and chemical properties can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“1-(3,4-Dimethoxyphenyl)propan-2-ol” is used as a starting material in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide .
Stimulating Endogenous Nitric Oxide Synthesis
A study found that 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, a compound synthesized from “1-(3,4-Dimethoxyphenyl)propan-2-ol”, can stimulate endogenous nitric oxide synthesis . This could have potential applications in the treatment of conditions where nitric oxide production is impaired.
Regulation of Intestinal Neurons
The same study also found that the compound affects the function of neuronal nitric oxide synthase (nNOS), a key enzyme involved in the production of nitric oxide in neurons . This suggests that “1-(3,4-Dimethoxyphenyl)propan-2-ol” and its derivatives could be used to regulate the activity of intestinal neurons.
Modulation of Gastric Smooth Muscle Activity
The compound synthesized from “1-(3,4-Dimethoxyphenyl)propan-2-ol” was found to regulate the spontaneous contractile activity of gastric smooth muscle . This could have implications for the treatment of gastrointestinal disorders.
Interaction with Neurotransmitters
The study also suggests that the compound has a specific action affecting the intracellular signaling pathways of serotonin, a key neurotransmitter . This could potentially be exploited in the development of new treatments for neurological disorders.
Inhibition of Mushroom Tyrosinase
While not directly related to “1-(3,4-Dimethoxyphenyl)propan-2-ol”, a series of diarylpropane compounds, which could potentially include derivatives of “1-(3,4-Dimethoxyphenyl)propan-2-ol”, was found to inhibit mushroom tyrosinase . This enzyme is involved in the production of melanin, suggesting potential applications in the treatment of hyperpigmentation disorders.
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8,12H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJDGWGMDAQESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936454 | |
| Record name | 1-(3,4-Dimethoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19578-92-8, 161121-02-4 | |
| Record name | 3,4-Dimethoxy-α-methylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19578-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, l-(3,4-dimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019578928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dimethoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















